molecular formula C7H15NO2 B2776312 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine CAS No. 89855-42-5

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine

Cat. No.: B2776312
CAS No.: 89855-42-5
M. Wt: 145.202
InChI Key: YBYAUYKHQWYPSD-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine is an organic compound characterized by a dioxolane ring attached to an ethanamine group

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAUYKHQWYPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate amine under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and amine group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 2,3-Isopropylidene-sn-glycerol

Uniqueness

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine is unique due to its specific combination of a dioxolane ring and an ethanamine group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine, with the molecular formula C7_7H15_{15}NO2_2 and CAS number 89855-42-5, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Synthesis

The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through methods involving dioxolane derivatives as intermediates. Research indicates that these compounds can be derived from salicylaldehyde and various diols using catalytic methods, yielding high enantiomeric purity and good yields .

Biological Activity Overview

The biological activity of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine has been explored in several studies, focusing on its antibacterial and antifungal properties. The following sections summarize key findings from research studies.

Antimicrobial Activity

A study investigating various 1,3-dioxolane derivatives reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for active compounds ranged from 625 to 1250 µg/mL against these pathogens .

CompoundActivity AgainstMIC (µg/mL)
1S. aureus625
4E. faecalis625
-C. albicans312.5

Antioxidant and Anti-inflammatory Effects

Another study focused on a related compound, Se-DMC (Se-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-chlorobenzoselenolate), which exhibited notable antioxidant properties. In vitro tests demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. Furthermore, in vivo experiments indicated that Se-DMC effectively reduced nociception induced by glutamate and acetic acid in animal models .

Case Studies

Case Study 1: Antibacterial Screening
In a comprehensive screening of various dioxolane derivatives, it was found that several compounds exhibited potent antibacterial activities. The study specifically highlighted the effectiveness of compounds derived from the dioxolane framework against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.

Case Study 2: Antinociceptive Properties
Research on Se-DMC revealed its antinociceptive effects in animal models. The compound significantly reduced pain responses when administered prior to pain-inducing agents like acetic acid. This effect was attributed to the modulation of serotonergic and glutamatergic systems, indicating that dioxolane derivatives could serve as therapeutic agents for pain management .

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